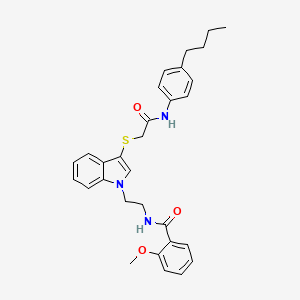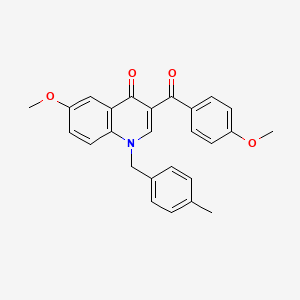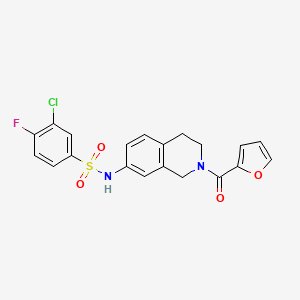![molecular formula C11H16N2O2 B2407998 N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide CAS No. 2094351-72-9](/img/structure/B2407998.png)
N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide is a chemical compound that has gained attention for its potential use in scientific research applications. This compound is also known as CEP and is a derivative of a class of compounds known as cyanoacrylamides. The unique structure of CEP makes it an attractive candidate for use in a variety of research fields, including biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of CEP is not yet fully understood. However, it has been suggested that CEP may work by inhibiting the activity of enzymes involved in cell growth and proliferation. This inhibition may lead to the death of cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects:
CEP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that CEP can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). CEP has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. In vivo studies have shown that CEP can inhibit the growth of tumors in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CEP in lab experiments is its potential as a tool for studying cancer and inflammatory diseases. CEP has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs. However, one limitation of using CEP is its toxicity. CEP has been shown to be toxic to some cell types, making it important to use caution when handling this compound.
Zukünftige Richtungen
There are a number of potential future directions for research on CEP. One area of interest is in the development of new anti-cancer drugs based on the structure of CEP. Another area of interest is in the study of the mechanism of action of CEP, which could lead to a better understanding of its potential therapeutic applications. Additionally, further research is needed to determine the safety and toxicity of CEP in different cell types and animal models.
Synthesemethoden
The synthesis of CEP involves the reaction of 3-oxo-2-(oxolan-3-yl)propanenitrile with ethyl cyanoacetate in the presence of a base catalyst. This reaction results in the formation of CEP as a yellowish solid. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
CEP has been shown to have potential applications in a variety of scientific research fields. One area of interest is in the study of cancer. CEP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. CEP has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-11(14)13(6-3-5-12)8-10-4-7-15-9-10/h2,10H,1,3-4,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCMKXYJYVGXDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCC#N)CC1CCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Methylpyrazol-3-YL)-3,6-dihydro-2H-pyridin-1-YL]prop-2-EN-1-one](/img/structure/B2407917.png)
![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2407918.png)
![3-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2407921.png)


![2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid](/img/structure/B2407925.png)
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2407927.png)
![Tert-butyl (3aS,7aR)-2-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2407928.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine](/img/structure/B2407931.png)
![2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid](/img/structure/B2407932.png)


